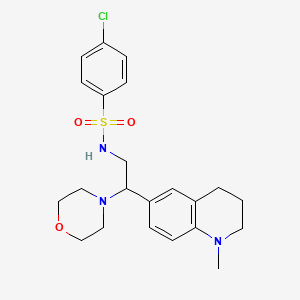
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tetrahydroquinazoline Derivatives Synthesis
Research on tetrahydroquinazoline derivatives, which share a core structural motif with the compound of interest, reveals their synthesis via the aza Diels-Alder reaction. These derivatives demonstrate significant chemical reactivity, laying the groundwork for potential applications in medicinal chemistry and drug design (Cremonesi, Croce, & Gallanti, 2010).
Antimicrobial and Antitumor Agents
Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been explored as a new class of antitumor agents. These compounds, including variations with benzenesulfonamide groups, have shown promising in vitro antitumor activity, suggesting potential applications in cancer therapy (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Carbonic Anhydrase Inhibitors
A series of ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of carbonic anhydrase isoforms, relevant for various physiological functions and diseases, including cancer. Compounds in this category have shown high selectivity and potency as inhibitors, highlighting their potential therapeutic applications (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Anticancer Activity
Derivatives of tetrahydroquinoline with benzenesulfonamide moieties have also been assessed for their in vitro anticancer properties. Several compounds demonstrated efficacy surpassing that of established chemotherapy drugs, marking them as candidates for further development as anticancer agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Exploring Molecular Interactions
Studies on sulfonamide derivatives, including those with isoquinoline moieties, have been conducted to understand their molecular interactions with human carbonic anhydrases, which are crucial for designing more effective and selective inhibitors. These investigations have contributed valuable insights into the structural requirements for enzyme inhibition (Bruno et al., 2017).
Propiedades
IUPAC Name |
4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-25-10-2-3-17-15-18(4-9-21(17)25)22(26-11-13-29-14-12-26)16-24-30(27,28)20-7-5-19(23)6-8-20/h4-9,15,22,24H,2-3,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYDWDSVBCLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

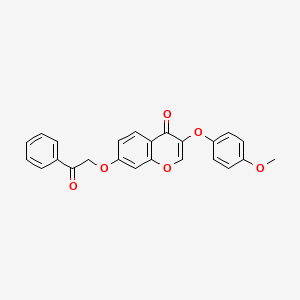
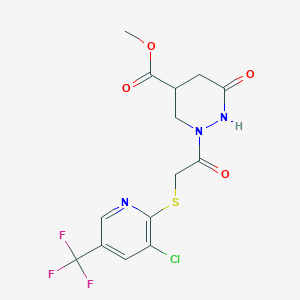
![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)
![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)
![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)
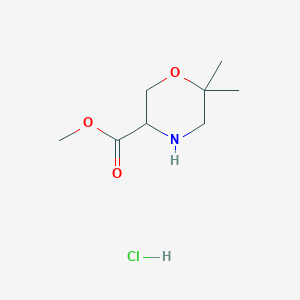
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)
![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)
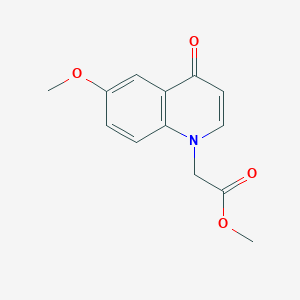
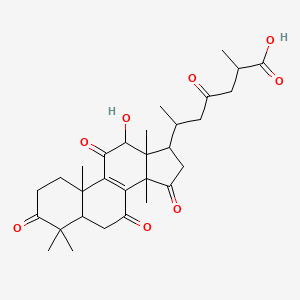
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)
![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)